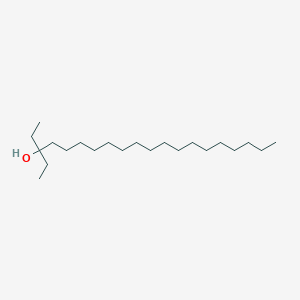
3-Ethyl-3-eicosanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-eicosanol is an organic compound with the molecular formula C22H46O It is a long-chain alcohol, specifically a derivative of eicosanol, characterized by the presence of an ethyl group at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-eicosanol typically involves the reduction of the corresponding ketone, 3-ethyl-3-eicosanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Ethyl-3-eicosanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethyl-3-eicosanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents
Major Products Formed:
Oxidation: 3-Ethyl-3-eicosanone
Reduction: Corresponding hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
3-Ethyl-3-eicosanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a model compound in the study of long-chain alcohols and their biological effects.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethyl-3-eicosanol involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
類似化合物との比較
1-Eicosanol: A straight-chain alcohol with similar properties but lacking the ethyl group at the third position.
3-Eicosanone: The corresponding ketone of 3-Ethyl-3-eicosanol.
1-Docosanol: Another long-chain alcohol with a slightly longer carbon chain.
Uniqueness: this compound is unique due to the presence of the ethyl group at the third carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity and interaction with other molecules.
特性
CAS番号 |
95287-47-1 |
|---|---|
分子式 |
C22H46O |
分子量 |
326.6 g/mol |
IUPAC名 |
3-ethylicosan-3-ol |
InChI |
InChI=1S/C22H46O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23,5-2)6-3/h23H,4-21H2,1-3H3 |
InChIキー |
ZKYVINLQIWFWEM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(CC)(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



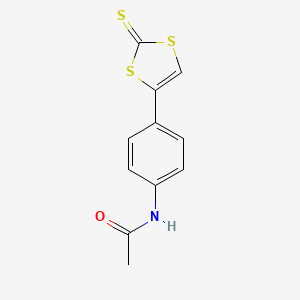
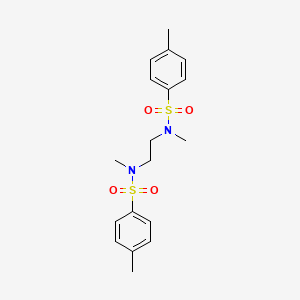
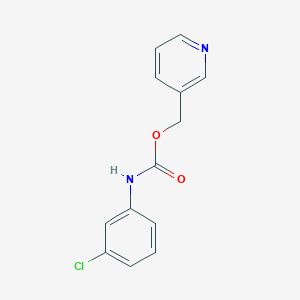
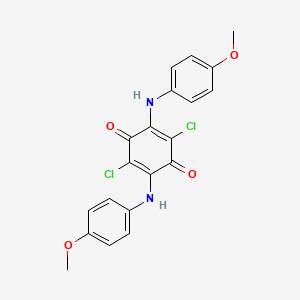


![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)




![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)
